molecular formula C9H12O5 B038142 (2-Ethoxy-5-oxofuran-2-yl)methyl acetate CAS No. 120047-85-0

(2-Ethoxy-5-oxofuran-2-yl)methyl acetate

Cat. No.: B038142
CAS No.: 120047-85-0
M. Wt: 200.19 g/mol
InChI Key: HCPSYSUHTKDTFU-UHFFFAOYSA-N
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Description

(2-Ethoxy-5-oxofuran-2-yl)methyl acetate is an organic compound with the molecular formula C9H12O5 and a molecular weight of 200.19 g/mol. This compound is characterized by its furan ring structure, which is substituted with an ethoxy group and an acetate ester. It is commonly used in various chemical reactions and has applications in multiple scientific fields.

Preparation Methods

The synthesis of (2-Ethoxy-5-oxofuran-2-yl)methyl acetate typically involves the esterification of (2-Ethoxy-5-oxofuran-2-yl)methanol with acetic anhydride or acetyl chloride under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency.

Chemical Reactions Analysis

(2-Ethoxy-5-oxofuran-2-yl)methyl acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.

    Hydrolysis: Acidic or basic hydrolysis of the ester group yields (2-Ethoxy-5-oxofuran-2-yl)methanol and acetic acid.

Scientific Research Applications

(2-Ethoxy-5-oxofuran-2-yl)methyl acetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of (2-Ethoxy-5-oxofuran-2-yl)methyl acetate involves its interaction with specific molecular targets and pathways. The compound’s furan ring structure allows it to participate in various biochemical reactions, potentially inhibiting or activating enzymes and receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

(2-Ethoxy-5-oxofuran-2-yl)methyl acetate can be compared with other similar compounds such as:

    (2-Methoxy-5-oxofuran-2-yl)methyl acetate: Similar structure but with a methoxy group instead of an ethoxy group.

    (2-Ethoxy-5-oxofuran-2-yl)methyl propionate: Similar structure but with a propionate ester instead of an acetate ester.

    (2-Ethoxy-5-oxofuran-2-yl)methyl butyrate: Similar structure but with a butyrate ester instead of an acetate ester.

Properties

IUPAC Name

(2-ethoxy-5-oxofuran-2-yl)methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O5/c1-3-13-9(6-12-7(2)10)5-4-8(11)14-9/h4-5H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCPSYSUHTKDTFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(C=CC(=O)O1)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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